{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methoxyphenyl)methanone
Description
{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methoxyphenyl)methanone is a benzothiazine derivative characterized by:
- A 1,4-benzothiazine core with a 1,1-dioxido (sulfone) group.
- A 4-(trifluoromethoxy)phenyl substituent at position 4 of the benzothiazine ring.
- A 4-methoxyphenyl group attached via a methanone moiety at position 2.
Properties
IUPAC Name |
[1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO5S/c1-31-17-10-6-15(7-11-17)22(28)21-14-27(19-4-2-3-5-20(19)33(21,29)30)16-8-12-18(13-9-16)32-23(24,25)26/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHVJULFEPRGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methoxyphenyl)methanone, commonly referred to as EVT-2504494, is a benzothiazine derivative that has garnered interest for its potential biological activities. This article provides a comprehensive examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzothiazine ring , a dioxido functional group , and a trifluoromethoxy substituent . These structural components are significant for its reactivity and interactions with biological targets.
Synthesis
The synthesis typically involves multiple steps that require careful control of technical parameters such as temperature and solvent choice to optimize yield and purity. The synthetic route may include:
- Formation of the benzothiazine core.
- Introduction of the trifluoromethoxy group.
- Final modifications to achieve the desired methanone structure.
The mechanism of action for EVT-2504494 involves several pathways that can affect various biological processes. Computational studies suggest that the compound interacts with specific molecular targets, potentially disrupting metabolic pathways critical for disease progression.
Antiparasitic Activity
Recent studies have highlighted the compound's effectiveness against parasites responsible for tropical diseases such as malaria and leishmaniasis. In vitro assays demonstrated an EC50 below 10 μM, indicating significant potency. The interaction with key amino acids within the binding pocket of target proteins has been noted to lead to allosteric modulation, which disrupts essential metabolic functions in these parasites .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have shown that EVT-2504494 exhibits selective toxicity towards certain cancer cell lines, indicating potential as an anticancer agent. The compound's effects on cell viability were measured at various concentrations (200 μg/mL to 3.125 μg/mL), with results suggesting a dose-dependent response .
Study 1: Antiparasitic Efficacy
A study evaluated the compound's efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The results indicated that EVT-2504494 significantly reduced parasite viability in a concentration-dependent manner, supporting its potential use in treating this disease .
Study 2: Cancer Cell Lines
In another investigation focused on cancer treatment, EVT-2504494 was tested against multiple cancer cell lines including TK-10 (renal carcinoma) and HT-29 (colorectal carcinoma). The compound demonstrated moderate to high cytotoxicity, with IC50 values ranging from 100 nM to 500 nM across different cell types .
Data Table
| Activity | Target | EC50/IC50 (μM) | Notes |
|---|---|---|---|
| Antiparasitic Activity | Trypanosoma brucei | <10 | Significant reduction in parasite viability |
| Cytotoxicity | TK-10 Cell Line | 100 - 500 | Dose-dependent response observed |
| Cytotoxicity | HT-29 Cell Line | 200 - 400 | Selective toxicity noted |
Scientific Research Applications
Synthesis Techniques
The synthesis of {1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methoxyphenyl)methanone typically involves several multistep processes. Key methods include:
- Multicomponent Reactions (MCRs) : These reactions allow for the efficient generation of complex molecules while maximizing atom economy.
- Computational Chemistry : Techniques such as density functional theory (DFT) are employed to predict optimal reaction pathways and conditions.
Biological Applications
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. The potential applications of this compound in medicinal chemistry include:
- Antimicrobial Activity : The benzothiazine derivatives have shown promise against various bacterial strains.
- Anticancer Properties : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation.
- CNS Activity : The piperidine moiety suggests potential neuroactive properties, making it a candidate for central nervous system-related disorders .
Anticancer Activity
A study focused on benzothiazine derivatives revealed that modifications to the molecular structure could enhance cytotoxic effects against specific cancer cell lines. The introduction of a trifluoromethoxy group was found to significantly increase potency compared to non-fluorinated analogs .
Antimicrobial Efficacy
Research conducted on related benzothiazine compounds demonstrated effective inhibition of bacterial growth. In vitro tests showed that these derivatives could serve as lead compounds for developing new antibiotics .
Potential Future Applications
Given its unique structure and promising preliminary findings, this compound could find applications in:
- Drug Development : Targeting specific biological pathways for diseases such as cancer and bacterial infections.
- Agricultural Chemicals : Potentially serving as a pesticide or herbicide due to its biological activity.
- Material Science : Exploring its properties for use in developing new materials with specific functionalities.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazine Derivatives
| Compound Name | Substituent at Position 4 (Benzothiazine) | Substituent at Position 2 (Methanone) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | 4-(Trifluoromethoxy)phenyl | 4-Methoxyphenyl | ~462.07* | High lipophilicity, metabolic stability |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-Methylphenyl (+7-fluoro) | 4-Ethylphenyl | - | Increased hydrophobicity; fluorinated |
| 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3,5-Dichlorophenyl | 4-Methoxyphenyl | ~449.29* | Electron-withdrawing; potential reactivity |
| 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone | 3,4,5-Trimethoxyphenyl | Phenyl | ~439.45* | Electron-donating; enhanced solubility |
*Calculated based on molecular formulas.
Key Observations:
Position 4 Substituents :
- Trifluoromethoxy (target): Enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and steric bulk .
- 3,5-Dichlorophenyl (): Strong electron-withdrawing effects may increase reactivity in nucleophilic substitutions .
- Trimethoxyphenyl (): Electron-donating groups improve solubility but may reduce oxidative stability .
Phenyl (): Simpler structure with reduced steric hindrance but lower solubility .
Additional Modifications :
Physicochemical Insights:
- Lipophilicity : The target compound’s trifluoromethoxy group increases logP compared to trimethoxyphenyl analogs .
- Solubility : Methoxy groups enhance aqueous solubility, while chloro/fluoro groups reduce it .
Research Findings and Implications
- Metabolic Stability : Trifluoromethoxy and fluoro substituents (target, ) resist cytochrome P450 oxidation, extending half-life .
- Binding Interactions : The 4-methoxyphenyl moiety in the target compound may facilitate hydrogen bonding with biological targets (e.g., enzymes) .
- Crystallography : Structural studies using SHELX and WinGX () confirm planar benzothiazine cores, critical for packing in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
